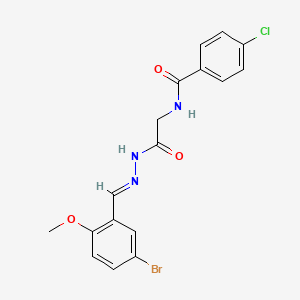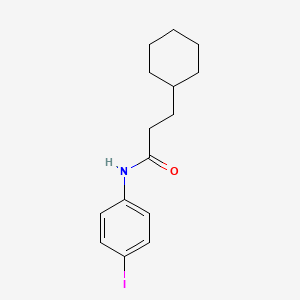
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a chlorobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the condensation of 5-bromo-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The hydrazone moiety can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Products may include 5-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzaldehyde.
Reduction: Products may include the corresponding hydrazine derivatives.
Substitution: Products depend on the nucleophile used, such as 5-amino-2-methoxybenzylidene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and methoxy groups may play a role in binding to active sites, while the hydrazone moiety could be involved in redox reactions or covalent modifications of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N’-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide
- 2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-N-(1-naphthyl)-2-oxoacetamide
- N’-(5-Bromo-2-methoxybenzylidene)octadecanohydrazide
Uniqueness
N-(2-(2-(5-Bromo-2-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-chlorobenzamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding properties. The combination of these functional groups makes it distinct from other similar compounds and may confer unique biological or chemical activities.
Propiedades
Fórmula molecular |
C17H15BrClN3O3 |
|---|---|
Peso molecular |
424.7 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C17H15BrClN3O3/c1-25-15-7-4-13(18)8-12(15)9-21-22-16(23)10-20-17(24)11-2-5-14(19)6-3-11/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
Clave InChI |
MUJJOMYWUBVIOM-ZVBGSRNCSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-5-nitro-2-(2-toluidino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15015047.png)
![(3E)-N-(3-chloro-2-methylphenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B15015055.png)

![2-Methoxy-4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15015060.png)
![N'-[(E)-(4-Nitrophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15015061.png)
![N-{(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B15015062.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15015077.png)
![(Z)-2-cyano-1-{[(4-methylphenyl)carbonyl]amino}-2-(triphenylphosphonio)ethenethiolate](/img/structure/B15015085.png)

![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B15015097.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B15015104.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15015121.png)
![N-{2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15015131.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4,6-dinitrophenol)](/img/structure/B15015146.png)
